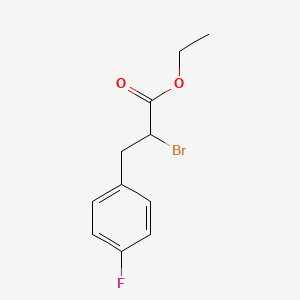

Ethyl 2-bromo-3-(4-fluorophenyl)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-bromo-3-(4-fluorophenyl)propanoate is a chemical compound with the CAS Number: 448216-77-1. It has a molecular weight of 275.12 . The IUPAC name for this compound is ethyl 2-bromo-3-(4-fluorophenyl)propanoate .

Molecular Structure Analysis

The Inchi Code for Ethyl 2-bromo-3-(4-fluorophenyl)propanoate is1S/C11H12BrFO2/c1-2-15-11(14)10(12)7-8-3-5-9(13)6-4-8/h3-6,10H,2,7H2,1H3 . This code provides a specific identifier for the molecular structure of the compound. Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-bromo-3-(4-fluorophenyl)propanoate include a molecular weight of 275.12 .Applications De Recherche Scientifique

Fluorescent Probes and Imaging Agents

Ethyl 2-bromo-3-(4-fluorophenyl)propanoate can serve as a precursor for fluorescent probes and imaging agents. Researchers can modify this compound to incorporate fluorophores, enabling visualization of specific cellular processes or molecular interactions. These probes find applications in live-cell imaging, tracking protein localization, and studying cellular dynamics .

Medicinal Chemistry and Drug Development

The bromine and fluorine substituents in this compound make it an attractive candidate for drug discovery. Medicinal chemists can explore its reactivity to synthesize analogs with potential pharmacological activity. By introducing additional functional groups, researchers can optimize properties such as solubility, bioavailability, and target specificity. Ethyl 2-bromo-3-(4-fluorophenyl)propanoate derivatives may exhibit antiviral, anticancer, or anti-inflammatory properties .

Organic Synthesis and Carbon-Carbon Bond Formation

Ethyl 2-bromo-3-(4-fluorophenyl)propanoate participates in various synthetic transformations. It can undergo nucleophilic substitution reactions, Suzuki-Miyaura cross-coupling, and Heck reactions. These processes allow chemists to construct complex molecules by forming carbon-carbon bonds. The resulting products may find applications in natural product synthesis, material science, and agrochemicals .

Agrochemicals and Pesticides

The fluoroaryl group in this compound contributes to its stability and lipophilicity. Researchers can exploit these properties to design novel agrochemicals and pesticides. By modifying the ester moiety, they can create compounds that selectively target pests or pathogens while minimizing environmental impact. Ethyl 2-bromo-3-(4-fluorophenyl)propanoate derivatives may serve as herbicides, fungicides, or insecticides .

Photophysical Studies and Spectroscopy

Scientists interested in photophysics and spectroscopy can use this compound to investigate fluorescence properties. By studying its absorption and emission spectra, quantum yields, and excited-state lifetimes, researchers gain insights into molecular behavior. Ethyl 2-bromo-3-(4-fluorophenyl)propanoate can be a valuable reference standard for calibration and comparison in these studies .

Materials Science and Surface Modification

Functionalized esters like ethyl 2-bromo-3-(4-fluorophenyl)propanoate can be incorporated into polymer matrices or surfaces. These modified materials exhibit altered properties, such as hydrophobicity, adhesion, or reactivity. Researchers can explore its use in coatings, adhesives, or sensors. Additionally, the bromine atom allows for further derivatization, expanding the range of applications .

Mécanisme D'action

Mode of Action

It is known that brominated and fluorinated compounds often interact with their targets through halogen bonding, which can lead to changes in the target’s function .

Pharmacokinetics

The compound’s molecular weight (27512 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well absorbed .

Propriétés

IUPAC Name |

ethyl 2-bromo-3-(4-fluorophenyl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrFO2/c1-2-15-11(14)10(12)7-8-3-5-9(13)6-4-8/h3-6,10H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLVWDFCNACXBIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-sec-butyl-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2812757.png)

![2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one](/img/structure/B2812759.png)

![3-Methyl-3-[4-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B2812760.png)

![6-(Trifluoromethyl)-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B2812761.png)

![6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-(morpholine-4-carbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B2812766.png)

![2-((7-(4-bromophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2812767.png)

![7,7-dimethyl-N-(3-(trifluoromethyl)phenyl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2812773.png)

![1-Cyclohexyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea](/img/structure/B2812777.png)

![5-Chloro-2-[(3-methylbenzyl)oxy]benzoic acid](/img/structure/B2812778.png)

![Tert-butyl 4-methoxy-3,9-diazabicyclo[4.2.1]non-3-ene-9-carboxylate](/img/structure/B2812779.png)